molecular formula C18H16N4O B11178575 5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one

5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one

Cat. No.: B11178575
M. Wt: 304.3 g/mol
InChI Key: OCKSLETWSVIQKJ-UHFFFAOYSA-N
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Description

5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one is a complex organic compound characterized by its unique tetracyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[87002,7One common approach involves the cyclization of appropriate precursors under specific conditions to form the tetracyclic structure, followed by the functionalization of the core to introduce the pyrrolidinyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods typically include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one is unique due to its specific combination of the pyrrolidinyl group and the triazatetracyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one

InChI

InChI=1S/C18H16N4O/c23-17-15-14-12(9-11-5-1-2-6-13(11)14)10-19-16(15)20-18(21-17)22-7-3-4-8-22/h1-2,5-6,10H,3-4,7-9H2,(H,19,20,21,23)

InChI Key

OCKSLETWSVIQKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=NC=C4CC5=CC=CC=C5C4=C3C(=O)N2

Origin of Product

United States

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